![molecular formula C25H32ClFO5 B12462120 (8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B12462120.png)
(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,2S,3aS,3bS,9aS,9bR,10S,11aR)-11a-(2-chloroacetyl)-9b-fluoro-10-hydroxy-1,2,9a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl propanoate is a complex organic molecule with a unique structure. It features multiple chiral centers, a fluoro group, a hydroxy group, and a chloroacetyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, followed by the introduction of the fluoro, hydroxy, and chloroacetyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloroacetyl groups may play a role in binding to these targets, while the hydroxy group can participate in hydrogen bonding. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,3aS,3bS,5aS,6S,9aS,10aS,12aR)-3a,6,12a-Trimethyl-7-oxo-1-[(2S)-1-oxo-2-propanyl]-2,3,3a,3b,4,5,6,7,8,9,10,11,12,12a-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl propanoate
- (1R,2S,3aS,3bS,5aS,6S,9aS,10aS,12aR)-3a,6,12a-Trimethyl-7-oxo-1-[(2S)-1-oxo-2-propanyl]-2,3,3a,3b,4,5,6,7,8,9,10,11,12,12a-tetradecahydro-1H-cyclopenta[a]phenanthren-1-yl acetate
Uniqueness
The presence of the fluoro and chloroacetyl groups in the compound makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
(1R,2S,3aS,3bS,9aS,9bR,10S,11aR)-11a-(2-chloroacetyl)-9b-fluoro-10-hydroxy-1,2,9a-trimethyl-7-oxo-2H,3H,3aH,3bH,4H,5H,10H,11H-cyclopenta[a]phenanthren-1-yl propanoate
Properties
Molecular Formula |
C25H32ClFO5 |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13R,14S,16S,17R)-13-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,16,17-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32ClFO5/c1-5-21(31)32-23(4)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)25(17,27)19(29)12-24(18,23)20(30)13-26/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23+,24-,25-/m0/s1 |
InChI Key |
FKWXHUWJFNMNSE-NQNWYGNOSA-N |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C(=O)CCl)C)C |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C(=O)CCl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



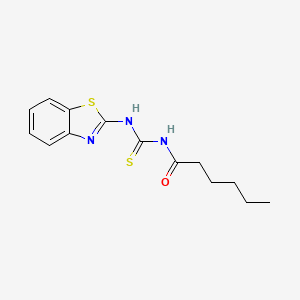
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)
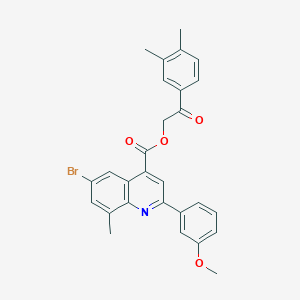
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B12462077.png)
![N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide](/img/structure/B12462080.png)
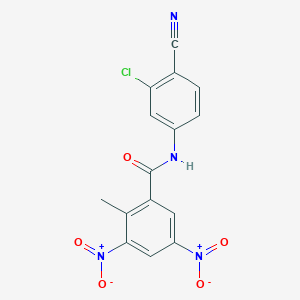

![5,6-dibromo-2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12462099.png)
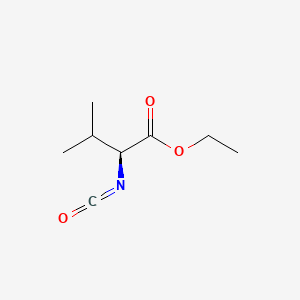
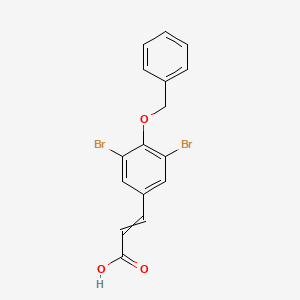
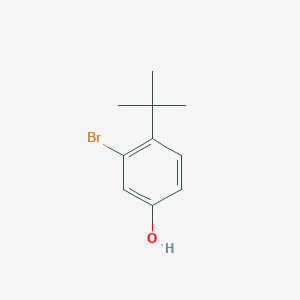
![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)

